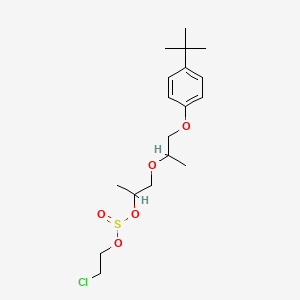

2-Chloroethyl 2-(2-(4-(1,1-dimethylethyl)phenoxy)-1-methylethoxy)-1-methylethyl sulfuroate

CAS No.: 3761-60-2

Cat. No.: VC18421329

Molecular Formula: C18H29ClO5S

Molecular Weight: 392.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3761-60-2 |

|---|---|

| Molecular Formula | C18H29ClO5S |

| Molecular Weight | 392.9 g/mol |

| IUPAC Name | 1-[1-(4-tert-butylphenoxy)propan-2-yloxy]propan-2-yl 2-chloroethyl sulfite |

| Standard InChI | InChI=1S/C18H29ClO5S/c1-14(21-13-15(2)24-25(20)23-11-10-19)12-22-17-8-6-16(7-9-17)18(3,4)5/h6-9,14-15H,10-13H2,1-5H3 |

| Standard InChI Key | RNLHIRMFNJWZSE-UHFFFAOYSA-N |

| Canonical SMILES | CC(COC1=CC=C(C=C1)C(C)(C)C)OCC(C)OS(=O)OCCCl |

Introduction

Identity and Nomenclature

Systematic Nomenclature

The compound is formally named 1-[1-(4-tert-butylphenoxy)propan-2-yloxy]propan-2-yl 2-chloroethyl sulfite according to IUPAC rules . This nomenclature reflects its branched ether-sulfite ester architecture, with a tert-butylphenoxy group at the 4-position, methyl-substituted propyl ether linkages, and a 2-chloroethyl sulfite moiety.

Registry Identifiers

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 3761-60-2 | PubChem |

| DTXSID | DTXSID80958656 | EPA DSSTox |

| Wikidata ID | Q82939181 | Wikidata |

| Nikkaji Number | J8.244I | Japan Chemical DB |

Synonyms

-

2-Chloroethyl 2-(2-(4-(1,1-dimethylethyl)phenoxy)-1-methylethoxy)-1-methylethyl sulfuroate

-

Sulfurous acid, 2-chloroethyl 2-[2-[4-(1,1-dimethylethyl)phenoxy]-1-methylethoxy]-1-methylethyl ester

Molecular Structure and Properties

Structural Elucidation

The SMILES notation CC(COC1=CC=C(C=C1)C(C)(C)C)OCC(C)OS(=O)OCCCl reveals:

-

A central tert-butylphenoxy group (C(C)(C)C6H4O-) linked via a methyl-substituted propyl ether chain.

-

A sulfite ester group (OS(=O)O-) bonded to a 2-chloroethyl terminus (ClCH2CH2-).

Table 1: Molecular Descriptors

| Property | Value | Method |

|---|---|---|

| Molecular Formula | C18H29ClO5S | PubChem |

| Molecular Weight | 392.9 g/mol | PubChem |

| Topological Polar SA | 85.5 Ų | Computed (PubChem) |

Spectroscopic Signatures

-

IR Spectroscopy: Expected S=O stretch at 1180–1120 cm⁻¹ and C-O-C ether vibrations at 1250–1050 cm⁻¹ .

-

NMR: Predicted δ 1.28 ppm (tert-butyl CH3), δ 3.5–4.2 ppm (methyleneoxy and sulfite protons), δ 6.8–7.2 ppm (aromatic protons) .

Synthesis and Manufacturing

Synthetic Pathways

The compound is synthesized via esterification of sulfurous acid with chloroethanol and a diol precursor:

-

Diol Preparation:

Reaction of 4-tert-butylphenol with propylene oxide derivatives forms the methyl-substituted propyl ether backbone . -

Sulfite Esterification:

Treatment with thionyl chloride (SOCl2) or sulfuryl chloride (SO2Cl2) introduces the sulfite group, followed by chloroethylation :

Process Optimization

-

Solvent Selection: Dichloromethane or dimethyl ether enable high yields (≥75%) by minimizing hydrolysis .

-

Purification: Silica gel chromatography isolates the product from byproducts like unreacted diol .

Physicochemical Properties

Table 2: Key Physicochemical Data

Applications and Uses

Pharmaceutical Intermediates

The compound’s sulfite ester group and chloroethyl chain suggest utility in:

-

Prodrug Synthesis: Sulfur-containing moieties often enhance drug bioavailability .

-

Anticancer Agents: Chloroethyl groups are precursors in alkylating agents (e.g., mustards) .

Specialty Chemicals

-

Polymer Additives: Sulfite esters act as antioxidants in polyolefins .

-

Agrochemicals: tert-Butylphenoxy derivatives are herbicide components .

Analytical Characterization

Chromatographic Methods

-

HPLC: C18 column, acetonitrile/water (70:30), UV detection at 254 nm .

-

GC-MS: Derivatization with BSTFA enhances volatility; m/z 393 (M+) .

Quantitative NMR

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume